5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c1-24-17-5-4-15(19)11-18(17)26(22,23)20-12-14-6-8-21(9-7-14)13-16-3-2-10-25-16/h2-5,10-11,14,20H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNHYGDWJVRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors, which could be a potential target interaction for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes.
Biological Activity
5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a chloro substituent, a furan moiety linked through a piperidine structure, and a methoxy group, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is C₁₅H₁₈ClN₃O₃S, with a molecular weight of approximately 362.8 g/mol. The compound features:
- Chloro group at the 5-position of the benzene ring.
- Furan ring linked to a piperidine moiety.
- Methoxy group at the 2-position of the benzene ring.
These structural elements contribute to its potential reactivity and biological activity.
Antiviral Properties
Research indicates that 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exhibits promising antiviral activity, particularly against strains such as H5N1 influenza A virus. Studies have shown that modifications in its furan and piperidine components can significantly influence its antiviral efficacy and selectivity against various pathogens .
Antibacterial and Anticancer Activities
Benzenesulfonamide derivatives have been widely studied for their antibacterial and anticancer properties. The specific compound has shown potential in inhibiting bacterial growth and cancer cell proliferation. Its mechanism may involve interference with essential cellular processes or pathways, leading to cell death or growth inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups significantly affects the biological activity of this compound. For example:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Simple amino group on benzene | Antibacterial |
| Furosemide | Contains furan and sulfonamide | Diuretic |
| Sulfamethoxazole | Sulfonamide with methyl substituent | Antibacterial |
The unique combination of the chloro group, furan linkage, and piperidine structure enhances its selectivity and potency against specific viral targets compared to traditional benzenesulfonamides .
The mechanism of action for 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves binding to viral proteins or cellular receptors, modulating their activity. This interaction can inhibit viral replication or bacterial growth by blocking essential pathways or enzymatic functions .
Interaction Studies
Interaction studies have focused on understanding how this compound binds to viral proteins and cellular receptors. These studies are crucial for elucidating its therapeutic index and safety profile when interacting with human cellular pathways .
Case Studies and Research Findings
Recent research has demonstrated the efficacy of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide in various in vitro assays:
- Antiviral Activity : Inhibition of H5N1 influenza A virus replication was observed with an IC50 value indicating effective concentration levels for antiviral activity.
- Cytotoxicity Assessments : The compound exhibited low cytotoxicity against human cell lines while maintaining significant antiviral effects, suggesting a favorable therapeutic window .
Comparison with Similar Compounds
Key Structural Features :
- Substituted Benzene Ring : A 5-chloro-2-methoxybenzenesulfonamide group, where the sulfonamide (–SO₂NH–) bridges the aromatic ring to a piperidine moiety.
- Piperidine Scaffold : A piperidin-4-ylmethyl group at the sulfonamide nitrogen.
- Furan Substituent : The piperidine nitrogen is further substituted with a furan-2-ylmethyl group.
Potential biological activities may include anti-convulsant, anti-hypertensive, or enzyme inhibitory properties, as sulfonamides are known for diverse pharmacological roles .
Comparison with Structurally Similar Compounds
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Simplifies the target compound by omitting the piperidine-furan substituent.
- Molecular Formula: C₁₃H₁₁ClNO₃S.
- Key Data: Exhibits anti-convulsant and anti-hypertensive activities .
5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide
- Structure : Replaces the sulfonamide (–SO₂NH–) with a carboxamide (–CONH–) group (CAS: 953996-88-8).
- Molecular Formula : C₁₉H₂₃ClN₂O₃.
- Key Data: Molecular weight: 362.8 g/mol .
5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide
- Structure : Substitutes the furan-2-ylmethyl group with a pyrazole-piperidine system and introduces a fluorine atom.
- Molecular Formula : C₁₄H₁₆ClFN₄O₂S.
- Pyrazole-piperidine systems are common in kinase inhibitors, suggesting possible kinase-targeted activity .
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
- Structure : A glyburide-related compound with a sulfamoylphenyl ethyl group.
- Key Data :
Comparative Analysis Table
*Estimated based on structural analogs; direct data unavailable.
Research Findings and Implications
Sulfonamide vs. Carboxamide :
- Sulfonamides generally exhibit stronger hydrogen-bonding capabilities due to the –SO₂NH– group, enhancing target affinity compared to carboxamides (–CONH–) .
- The benzamide analog (C₁₉H₂₃ClN₂O₃) may have reduced metabolic stability, as sulfonamides are less prone to hydrolysis .
Role of Piperidine and Furan Substituents :
- Piperidine scaffolds improve bioavailability and CNS penetration, while furan-2-ylmethyl groups may confer selectivity for enzymes or receptors recognizing heteroaromatic motifs .
Fluorine and Pyrazole Modifications: Fluorine substitution (as in C₁₄H₁₆ClFN₄O₂S) enhances lipophilicity and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
